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molecular formula C10H16O4 B1584534 Diethyl allylmalonate CAS No. 2049-80-1

Diethyl allylmalonate

Cat. No. B1584534
M. Wt: 200.23 g/mol
InChI Key: GDWAYKGILJJNBB-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

Malonic acid diethyl ester (100 g, 0.625 mol) was added dropwise at 0° C. to a mixture of sodium ethoxide (46.8 g, 0.688 mol) in ethanol (1 L). The reaction mixture was stirred for 4 hours. 3-Bromo-propene (83.2 g, 0.688 moles) was added dropwise to the mixture at 0° C. After addition, the mixture was warmed to reflux and stirred overnight. The mixture was cooled to room temperature, filtered and the solvent was removed in vacuo to afford the title compound in 86% yield, 100 g which was used for the next step without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
83.2 g
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[O-]CC.[Na+].Br[CH2:17][CH:18]=[CH2:19]>C(O)C>[CH2:1]([O:3][C:4](=[O:11])[CH:5]([CH2:19][CH:18]=[CH2:17])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Name
Quantity
46.8 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
83.2 g
Type
reactant
Smiles
BrCC=C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)CC=C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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